3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine
Overview
Description
3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine is a chemical compound characterized by its unique structure, which includes a pyrrolidinyl ring substituted with a fluoromethyl group and a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine typically involves the following steps:
Formation of Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Introduction of Fluoromethyl Group: The fluoromethyl group is introduced using reagents such as trifluoromethylating agents.
Attachment of Propylamine Chain: The propylamine chain is attached through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to an amide or nitrile.
Reduction: Reduction reactions can reduce any functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Amides, nitriles, and other oxidized derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted pyrrolidinyl and propylamine derivatives.
Scientific Research Applications
3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.
Biology: The compound is used in biological studies to investigate its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The fluoromethyl group enhances the compound's binding affinity to specific receptors, leading to biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3-(Fluoromethyl)pyrrolidin-1-yl)propan-1-amine is unique due to its specific structural features. Similar compounds include:
3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine: Similar structure but with a trifluoromethyl group instead of fluoromethyl.
3-(3-(Chloromethyl)pyrrolidin-1-yl)propan-1-amine: Similar structure but with a chloromethyl group.
3-(3-(Bromomethyl)pyrrolidin-1-yl)propan-1-amine: Similar structure but with a bromomethyl group.
These compounds differ in their reactivity and biological activity due to the varying electronegativities and steric effects of the substituents.
Properties
IUPAC Name |
3-[3-(fluoromethyl)pyrrolidin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2/c9-6-8-2-5-11(7-8)4-1-3-10/h8H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLIYSUWZAONNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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